molecular formula C19H24O6 B5608025 2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

Cat. No.: B5608025
M. Wt: 348.4 g/mol
InChI Key: LHAAJWYSWRSBSD-UHFFFAOYSA-N
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Description

2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a dioxane ring, tert-butyl, ethoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions One common method includes the condensation of appropriate aldehydes and ketones under acidic or basic conditions to form the dioxane ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Various substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-5-[(3-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
  • 2-tert-butyl-5-[(3-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
  • 2-tert-butyl-5-[(4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

Uniqueness

2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds. This unique structure can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-7-23-15-11-12(8-9-14(15)22-6)10-13-16(20)24-19(5,18(2,3)4)25-17(13)21/h8-11H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAAJWYSWRSBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)OC(OC2=O)(C)C(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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